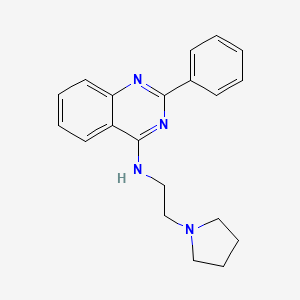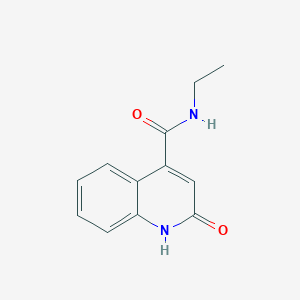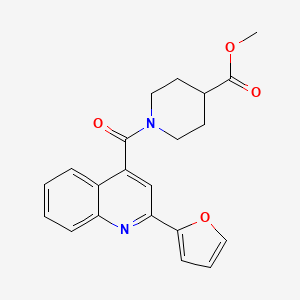
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine, also known as PPQ or PPQ-102, is a small molecule that has shown promising results in scientific research. This compound belongs to the quinazoline family and has a molecular weight of 344.45 g/mol. PPQ has been synthesized using various methods and has been found to have a wide range of potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including cell growth and division.
Biochemical and Physiological Effects
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to the suppression of various cellular processes. 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has also been found to have anti-inflammatory properties, and to be effective in reducing oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the body. This makes it a useful tool for studying various cellular processes. However, one limitation of using 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine.
Orientations Futures
There are several future directions for research on 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine. One area of interest is its potential as an anti-cancer agent. Studies have shown that 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has the ability to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a neuroprotective agent. Studies have shown that 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has the ability to protect neurons from damage, and further research is needed to determine its potential as a treatment for neurodegenerative diseases.
Méthodes De Synthèse
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-aminobenzophenone with 2-pyrrolidin-1-ylethylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine as a white crystalline solid. Other methods of synthesis include the use of different catalysts and reaction conditions.
Applications De Recherche Scientifique
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has been found to have a wide range of potential applications in scientific research. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and viruses. 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has also been found to have potential as a neuroprotective agent, and as a treatment for diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-8-16(9-3-1)19-22-18-11-5-4-10-17(18)20(23-19)21-12-15-24-13-6-7-14-24/h1-5,8-11H,6-7,12-15H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQOFYNHQPRAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)

![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)


![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)

![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)


